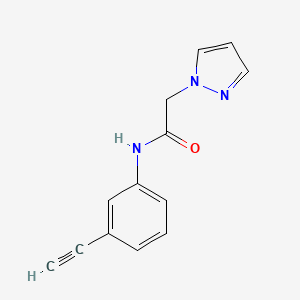
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide, commonly known as MIPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of MIPA involves its ability to inhibit the activity of certain enzymes. Specifically, MIPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MIPA are related to its mechanism of action. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in cell growth, differentiation, and apoptosis. Additionally, MIPA has been found to affect the expression of genes that are involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MIPA in lab experiments is its specificity for HDACs. This specificity allows researchers to study the effects of HDAC inhibition on various physiological processes. Additionally, MIPA has been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further study.
One limitation of using MIPA in lab experiments is its limited solubility in water. This can make it difficult to administer MIPA to cells or animals in a controlled manner. Additionally, the effects of MIPA on physiological processes may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
Orientations Futures
There are several future directions for research on MIPA. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Additionally, researchers can study the effects of MIPA on other physiological processes, such as metabolism and immune function. Finally, researchers can explore the use of MIPA in combination with other drugs or therapies to enhance its efficacy.
Méthodes De Synthèse
The synthesis of MIPA has been achieved using various methods. One such method involves the reaction of 2-methylindole with 1-methyl-4-pyrazolecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. This reaction results in the formation of MIPA as a white solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
MIPA has been studied for its potential applications in scientific research. One such application is in the study of cancer. MIPA has been found to inhibit the growth of cancer cells in vitro, and has shown promising results in animal models of cancer. Additionally, MIPA has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-7-12-5-3-4-6-14(12)19(11)10-15(20)17-13-8-16-18(2)9-13/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIKHNVONDUMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)



![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)


